molecular formula C11H15ClN2O4S B13584134 tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate

tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate

Cat. No.: B13584134
M. Wt: 306.77 g/mol
InChI Key: WOPXUNIZZKTVPV-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.77 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-chloro-3-sulfamoylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azido or thiol derivatives.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry .

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)

InChI Key

WOPXUNIZZKTVPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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